2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one
Overview
Description
2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one is a chemical compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The tert-butyl group and dichloro substituents on the pyridazine ring confer unique chemical properties to this compound, making it of interest in various scientific fields.
Scientific Research Applications
2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studying reaction mechanisms and pathways.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one typically involves the chlorination of pyridazinone derivatives. One common method includes the reaction of 3(2H)-pyridazinone with tert-butyl chloride in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for better control over reaction conditions, leading to a more sustainable and scalable production method .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: Reduction reactions can target the dichloro substituents, potentially converting them to corresponding amines or other reduced forms.
Substitution: The dichloro groups on the pyridazine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.
Major Products:
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
Reduction: Corresponding amines or reduced derivatives.
Substitution: Various substituted pyridazinones depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The dichloro substituents may enhance the compound’s reactivity and stability, facilitating its interaction with biological macromolecules. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
2-(tert-Butyl)-4,5-dichloropyrimidine: Similar structure but with a pyrimidine ring.
2-(tert-Butyl)-4,5-dichloropyrazine: Similar structure but with a pyrazine ring.
2-(tert-Butyl)-4,5-dichloropyridine: Similar structure but with a pyridine ring.
Uniqueness: 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one is unique due to the presence of both tert-butyl and dichloro substituents on the pyridazine ring. This combination imparts distinct chemical properties, such as increased steric hindrance and electronic effects, which can influence its reactivity and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
2-tert-butyl-4,5-dichloropyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2O/c1-8(2,3)12-7(13)6(10)5(9)4-11-12/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFVZRTXGLHTNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381989 | |
Record name | 2-tert-Butyl-4,5-dichloropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84956-71-8 | |
Record name | 2-tert-Butyl-4,5-dichloropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tert-butyl-4,5-dichloro-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the synthesis of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one?
A1: The provided research article [] focuses specifically on detailing a novel process for the production of this compound. While the abstract provided does not delve into the specifics of this process, the title suggests that the article likely outlines the chemical reactions, conditions, and potentially the yield and purity of the synthesized compound.
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